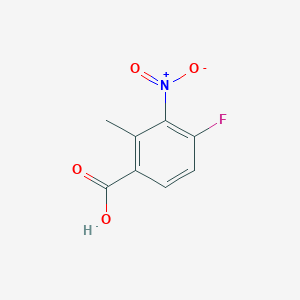
4-氟-2-甲基-3-硝基苯甲酸
描述
4-Fluoro-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group
科学研究应用
4-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It has been reported that similar nitro compounds can interact with various biological targets, such as enzymes and receptors . For instance, some nitro compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in nerve signal transmission .
Mode of Action
Nitro compounds generally act by donating a nitro group (−no2) to their targets . This nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the interaction of 4-Fluoro-2-methyl-3-nitrobenzoic acid with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation . In the case of 4-Fluoro-2-methyl-3-nitrobenzoic acid, it may potentially affect pathways involving its target enzymes, such as the cholinergic pathway .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to similar compounds, which could influence its bioavailability .
Result of Action
It has been reported that similar nitro compounds can enhance the binding of insulin to adipocytes , suggesting potential effects on insulin signaling and glucose metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methyl-3-nitrobenzoic acid. For instance, the compound’s reactivity and stability could be affected by temperature, pH, and the presence of other chemicals . Moreover, it is recommended to avoid release of this compound to the environment due to potential ecological impacts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of 2-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step is fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce 4-Fluoro-2-methyl-3-nitrobenzoic acid .
Industrial Production Methods
For industrial-scale production, the process must be optimized for high yield and cost-effectiveness. The steps mentioned above can be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity. The use of continuous flow reactors and automated systems can further improve efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using organometallic reagents.
Oxidation: The methyl group can be further oxidized to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzoic acid.
相似化合物的比较
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Fluoro-3-nitrobenzoic acid: Similar structure but the positions of the fluorine and nitro groups are different.
4-Methyl-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
属性
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPINGKKONVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














